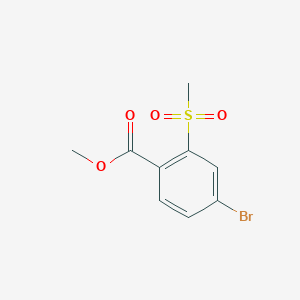![molecular formula C14H18ClN3O2 B1423242 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide CAS No. 912763-51-0](/img/structure/B1423242.png)
4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide
Overview
Description
“4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide” is a chemical compound with the molecular formula C14H18ClN3O2 . It is used extensively in scientific research due to its versatile properties, making it an ideal candidate for studying various biological processes, such as enzyme inhibition and drug development.
Molecular Structure Analysis
The molecular structure of “4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide” is defined by its molecular formula, C14H18ClN3O2. This indicates that the compound contains 14 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide” include its molecular structure (C14H18ClN3O2) and its average mass (295.765 Da) . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Electrophilic Properties and Metabolic Studies
- Electrophilic Behavior : Research into similar compounds, such as 4-chloro-N-(hydroxymethyl)benzamide, has focused on their electrophilic properties and interactions with nucleophiles under various conditions. This study highlights the compound's potential role in understanding electrophile-nucleophile reactions, which are fundamental in drug metabolism and toxicology (Overton et al., 1986).
Degradation Studies
- Forced Degradation Studies : Investigations into the degradation of related nitrobenzyl chlorides under basic conditions can offer insights into the stability and degradation pathways of similar compounds, which is crucial for drug development and formulation (Santos et al., 2013).
Synthesis and Anti-Tubercular Activity
- Novel Derivatives Synthesis : The synthesis of novel derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has been explored for their in vitro anti-tubercular activity, demonstrating the chemical's relevance in developing new anti-tubercular agents (Nimbalkar et al., 2018).
Fluorescence Enhancement Studies
- Biochemical Probing : Studies on compounds like Glibenclamide, which share structural similarities, have shown the ability to enhance the intrinsic fluorescence intensity of certain ions, suggesting applications in biochemical probing and analysis (Faridbod et al., 2009).
Anti-Inflammatory and Analgesic Activities
- Pharmacological Applications : Research into N-[4-(alkyl)cyclohexyl]-substituted benzamides has evaluated their anti-inflammatory and analgesic potencies, indicating the potential of similar compounds in the development of new therapeutics (Pau et al., 1999).
Properties
IUPAC Name |
4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)12(19)17-14(13(16)18-20)8-2-1-3-9-14/h4-7,20H,1-3,8-9H2,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAYPPJXZBDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694380 | |
| Record name | 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-51-0 | |
| Record name | 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


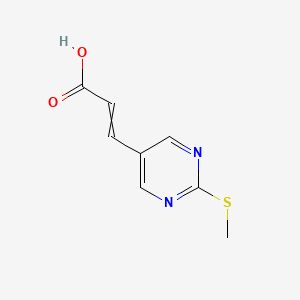
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
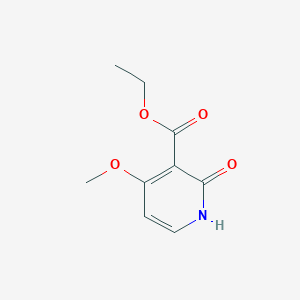
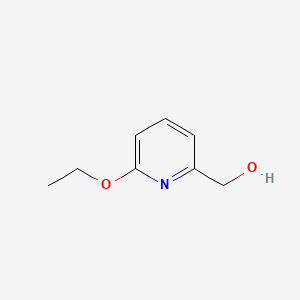

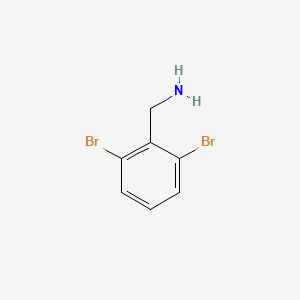
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)

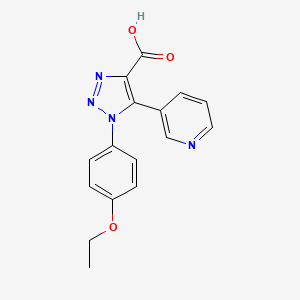

![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
